1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-
Overview
Description
1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Bartoli indole synthesis, which involves the reaction of nitrobenzene with vinyl Grignard reagents .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones .
Scientific Research Applications
1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in cell signaling and as a precursor to biologically active molecules.
Medicine: Indole derivatives are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carboxaldehyde: An intermediate in the synthesis of various pharmaceuticals.
1H-Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl-2-butenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
2-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)3-4-12-5-6-14-13(7-8-17)10-16-15(14)9-12/h3,5-6,9-10,16-17H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYAYZKRMLYPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438237 | |
Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583060-24-6 | |
Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6-prenyltryptophol and what other compounds are often found alongside it?
A1: 6-Prenyltryptophol has been isolated from marine Streptomyces species, specifically from a strain collected from a seagrass on a beach in Côn Đảo, Vietnam. [] This research identified the compound alongside other amino acid derivatives like N-acetyltryptamine, N-acetyltyramine, and notably, alongside siderophores like desferrioxamine E and spoxazomicin A. [] Interestingly, the production of 6-prenyltryptophol was enhanced when the Streptomyces strain was cultured with ferric ions. [] Another study found 6-prenyltryptophol within the exometabolome of a Streptomyces sp. isolated from the Odesa bay, alongside compounds like enterocin, medelamine A, and turbinaric acid. []
Q2: How does genomic analysis contribute to our understanding of 6-prenyltryptophol production in bacteria?
A2: Genomic sequencing of the Streptomyces sp. V17-9 strain revealed 20 putative biosynthetic gene clusters, some of which were linked to the production of 6-prenyltryptophol and other identified compounds. [] Researchers used sequence similarity networks to analyze the diversity and complexity of indole and siderophore gene clusters within the Streptomyces genus. [] Phylogenomic analysis specifically targeting the gene cluster responsible for 6-prenyltryptophol biosynthesis provided insights into the evolutionary history of these genes and their potential for producing such compounds in other Streptomyces strains. [] This approach highlights the power of genomics in identifying new producers and potentially engineering strains for enhanced production of valuable compounds like 6-prenyltryptophol.
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